2-(Chloromethoxy)-1,4-difluorobenzene

Catalog No.
S13718698
CAS No.
M.F
C7H5ClF2O
M. Wt
178.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethoxy)-1,4-difluorobenzene

Product Name

2-(Chloromethoxy)-1,4-difluorobenzene

IUPAC Name

2-(chloromethoxy)-1,4-difluorobenzene

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

InChI

InChI=1S/C7H5ClF2O/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2

InChI Key

WETLTTSSALEGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCl)F

2-(Chloromethoxy)-1,4-difluorobenzene (also recognized as 2,5-difluorophenoxymethyl chloride) is a highly reactive, specialized electrophilic building block used primarily to introduce the 2,5-difluorophenoxymethyl pharmacophore into complex active pharmaceutical ingredients (APIs). As an aryl chloromethyl ether, it benefits from alpha-oxygen stabilization, making it an exceptionally potent alkylating agent for amines, thiols, and carbon nucleophiles. In industrial and medicinal chemistry procurement, purchasing this pre-formed intermediate is highly preferred over in-house synthesis, as it bypasses the need to handle highly toxic, carcinogenic reagents like bromochloromethane or bis(chloromethyl) ether. Its primary value lies in its ability to efficiently install a precisely fluorinated motif that is critical for the binding affinity of advanced therapeutics, including sodium channel inhibitors and EP3 receptor antagonists [1].

Substituting 2-(chloromethoxy)-1,4-difluorobenzene with its unfluorinated or alternatively fluorinated isomers (such as 2,4-difluoro or 3,5-difluoro analogs) fundamentally alters the electronic distribution and lipophilicity of the resulting API, frequently leading to a severe drop in target binding affinity due to mismatched halogen bonding in the receptor pocket. Furthermore, attempting to substitute the pre-formed chloromethyl ether with the precursor 2,5-difluorophenol shifts the burden of chloromethylation to the buyer's facility. This requires the use of hazardous reagents like chloromethyl methyl ether (MOM-Cl) or bromochloromethane, introducing severe occupational safety risks, regulatory compliance overhead, and yielding inconsistent impurity profiles that complicate downstream purification [1].

Elimination of Carcinogenic Reagent Handling in Alkylation Workflows

The installation of a 2,5-difluorophenoxymethyl group typically requires reacting 2,5-difluorophenol with bromochloromethane or MOM-Cl. This in-house chloromethylation generally achieves moderate yields (60-70%) and generates highly regulated, carcinogenic byproducts. Procuring pre-formed 2-(chloromethoxy)-1,4-difluorobenzene allows for direct SN2 alkylation of target nucleophiles, frequently achieving >80% yields in a single step under mild conditions, while completely eliminating the safety and regulatory overhead associated with handling volatile chloromethylating agents [1].

Evidence DimensionSynthetic yield and safety overhead
Target Compound DataPre-formed 2-(chloromethoxy)-1,4-difluorobenzene (>80% downstream alkylation yield, zero handling of MOM-Cl)
Comparator Or Baseline2,5-Difluorophenol + bromochloromethane (60-70% yield, high carcinogenic exposure risk)
Quantified Difference10-20% higher overall yield with complete elimination of Class 1/2A carcinogen handling
ConditionsIndustrial-scale N-alkylation of heterocyclic scaffolds

Procuring the pre-formed ether streamlines API manufacturing by removing a hazardous, low-yielding synthetic step from the production pipeline.

Isomer-Specific Binding Affinity in Receptor Antagonists

The specific 1,4-difluoro substitution pattern (yielding a 2,5-difluorophenoxy moiety) is not interchangeable with other isomers in targeted drug discovery. For example, in the development of Prostaglandin E2 receptor EP3 subtype antagonists, compounds incorporating the 2,5-difluorophenoxymethyl group demonstrate exceptional sub-nanomolar binding affinities (Ki = 0.068 nM). Substituting this motif with alternative fluorination patterns or unfluorinated analogs disrupts critical steric and electrostatic interactions within the binding pocket, typically resulting in a 10- to 100-fold reduction in target affinity [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound Data2,5-difluorophenoxymethyl derivatives (Ki = 0.068 nM for EP3 receptor)
Comparator Or BaselineAlternative isomers / unfluorinated analogs (typically >1-10 nM Ki)
Quantified DifferenceUp to 100-fold stronger binding affinity
ConditionsIn vitro displacement assay of [3H]PGE2 from mouse EP3 receptor

Buyers must procure this exact isomer to maintain the optimized lipophilicity and binding profile required for advanced clinical candidates.

Enhanced Electrophilic Reactivity via Alpha-Oxygen Stabilization

As an aryl chloromethyl ether, 2-(chloromethoxy)-1,4-difluorobenzene exhibits significantly higher electrophilic reactivity compared to standard fluorinated benzyl chlorides. The alpha-oxygen atom stabilizes the transition state via an oxocarbenium ion intermediate, accelerating SN2 substitution. This allows the alkylation of deactivated or sterically hindered nitrogen nucleophiles (e.g., substituted piperidines or pyrazoles) at room temperature, whereas standard benzyl chlorides often require prolonged heating (>80°C) and strong bases, which can degrade sensitive API intermediates [1].

Evidence DimensionAlkylation reaction conditions
Target Compound Data2-(Chloromethoxy)-1,4-difluorobenzene (Room temperature, mild base)
Comparator Or BaselineStandard fluorinated benzyl chlorides (>80°C, strong base)
Quantified DifferenceReduction in reaction temperature by >50°C
ConditionsN-alkylation of sterically hindered heterocycles

Its superior reactivity profile enables the functionalization of fragile molecules under mild conditions, reducing thermal degradation and improving purity.

Synthesis of Sodium Channel Inhibitors and Neuropathic Pain Therapeutics

2-(Chloromethoxy)-1,4-difluorobenzene is heavily utilized as a building block for nitrogen-containing heterocyclic compounds that act as sodium channel inhibitors. Its ability to efficiently append the 2,5-difluorophenoxymethyl group onto piperidine or pyrazine scaffolds is critical for developing treatments for postherpetic and diabetic neuropathic pain [1].

Development of Prostaglandin EP3 Receptor Antagonists

The compound is the optimal precursor for installing the 2,5-difluorophenoxymethyl pharmacophore in EP3 receptor antagonists. Because this specific fluorination pattern drives sub-nanomolar binding affinities (Ki ~0.068 nM), the pre-formed chloromethyl ether is the reagent of choice for scaling up these advanced medicinal chemistry assets [2].

Mild Alkylation of Sterically Hindered Nucleophiles in API Manufacturing

Due to its highly electrophilic nature driven by alpha-oxygen stabilization, this compound is selected over standard benzyl halides when alkylating deactivated or sterically hindered amines. It is particularly useful in late-stage functionalization workflows where sensitive intermediates cannot tolerate the harsh heating required by less reactive alkylating agents [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

177.9996988 g/mol

Monoisotopic Mass

177.9996988 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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